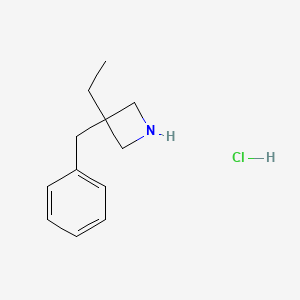

3-Benzyl-3-ethylazetidine;hydrochloride

Description

3-Benzyl-3-ethylazetidine hydrochloride is a four-membered azetidine ring substituted with benzyl and ethyl groups at the 3-position, forming a hydrochloride salt. This compound is primarily utilized in research settings, as evidenced by its discontinued commercial status .

Properties

IUPAC Name |

3-benzyl-3-ethylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWIJBMFZHBUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-ethylazetidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with ethyl chloroacetate, followed by cyclization to form the azetidine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-3-ethylazetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of 3-Benzyl-3-ethylazetidine.

Reduction: Secondary amines.

Substitution: Functionalized azetidines with various substituents.

Scientific Research Applications

3-Benzyl-3-ethylazetidine;hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Benzyl-3-ethylazetidine;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methoxy-Azetidine Hydrochloride

- Core Structure : Azetidine ring with a 3-methoxy substituent.

- Key Differences :

- Substituent Effects : The methoxy group is smaller and more polar than benzyl/ethyl, leading to higher aqueous solubility (~1.5–2× compared to 3-benzyl-3-ethylazetidine HCl) .

- Reactivity : Reduced steric hindrance may enhance synthetic versatility for further functionalization.

- Applications : Often used as a synthetic intermediate for larger azetidine derivatives due to its simplicity and stability .

1-Benzhydrylazetidin-3-amine Hydrochloride

- Core Structure : Azetidine with a benzhydryl (diphenylmethyl) group at the 1-position and an amine at the 3-position.

- Basicity: The additional amine group increases basicity, which may influence salt formation and bioavailability. Applications: Explored for central nervous system (CNS) targets due to its structural similarity to neuroactive compounds .

Structural and Functional Comparison Table

Key Research Findings

Impact of Substituent Size and Polarity

- Lipophilicity: Bulky, non-polar groups (e.g., benzyl, benzhydryl) increase logP, enhancing membrane permeability but reducing aqueous solubility. Methoxy groups balance polarity and lipophilicity .

- Synthetic Challenges : 3-Benzyl-3-ethylazetidine HCl’s discontinuation () suggests synthetic difficulties, possibly due to steric hindrance during alkylation or purification challenges.

Azetidine Ring Strain and Reactivity

- The four-membered azetidine ring exhibits higher strain than five- or six-membered analogs (e.g., piperidine derivatives in ), increasing susceptibility to ring-opening under acidic/basic conditions. This reactivity can be exploited for prodrug strategies .

Q & A

Q. What are the established synthetic routes for 3-Benzyl-3-ethylazetidine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling azetidine derivatives with benzyl and ethyl groups. For example, coupling agents (e.g., DCC or EDC) may facilitate amidation or alkylation reactions . Optimization includes adjusting parameters like temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., dichloromethane or THF), and catalyst loading. Post-synthesis, reduction steps using zinc powder in acidic conditions (e.g., acetic acid) can improve yields . Systematic screening via Design of Experiments (DoE) can identify critical factors affecting yield .

Q. How should researchers purify and characterize 3-Benzyl-3-ethylazetidine hydrochloride to ensure high purity?

- Methodological Answer : Purification often involves recrystallization from solvents like ethanol or isopropanol, followed by vacuum drying to remove residual solvents . Column chromatography (silica gel, eluent: chloroform/methanol gradients) may resolve impurities. Characterization requires NMR (<sup>1</sup>H/<sup>13</sup>C) for structural confirmation, HPLC for purity assessment (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% TFA), and mass spectrometry (ESI-MS) for molecular weight validation .

Q. What analytical techniques are recommended for confirming the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can monitor degradation. Thermal gravimetric analysis (TGA) assesses decomposition temperatures, while Karl Fischer titration quantifies hygroscopicity. Storage in desiccators under nitrogen atmosphere is advised to prevent moisture uptake .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthetic yields of 3-Benzyl-3-ethylazetidine hydrochloride?

- Methodological Answer : Contradictions may arise from unaccounted variables like trace moisture or catalyst deactivation. Implement controlled experiments with inert atmospheres (argon/glovebox) and fresh catalysts. Use High-Throughput Experimentation (HTE) to test reaction scalability and reproducibility. Compare results with structurally analogous compounds (e.g., thienopyridine derivatives) to identify substituent effects on reactivity .

Q. What strategies mitigate challenges in handling the compound’s hygroscopicity during biological assays?

- Methodological Answer : Lyophilization followed by storage in airtight vials with molecular sieves (3Å) reduces moisture absorption. For in vitro assays, prepare stock solutions in anhydrous DMSO and aliquot immediately. Use humidity-controlled chambers during weighing. Monitor water content via <sup>1</sup>H NMR (D2O suppression) to confirm stability .

Q. How can computational methods predict the biological activity of 3-Benzyl-3-ethylazetidine hydrochloride and guide targeted synthesis?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like GPCRs or ion channels can predict binding affinity. QSAR models trained on azetidine derivatives (e.g., N-ethylazetidine carboxamide) may correlate structural features (e.g., logP, polar surface area) with activity . MD simulations (AMBER/CHARMM) assess conformational stability in biological membranes. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.